molecular formula C19H21N3O2S2 B2505183 2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-50-8

2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2505183
CAS No.: 627046-50-8
M. Wt: 387.52
InChI Key: GJZYBMMNSXZFDA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline-dione family, characterized by a fused tetracyclic core with a thioether substituent at position 2 (isopropylthio) and a 5-methylthiophen-2-yl group at position 5. Its molecular formula is C20H23N3O2S2, with a molecular weight of 401.5 g/mol . The structure combines lipophilic (isopropylthio) and aromatic (methylthiophene) moieties, which may enhance membrane permeability and target binding in biological systems.

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-9(2)25-19-21-17-16(18(24)22-19)15(13-8-7-10(3)26-13)14-11(20-17)5-4-6-12(14)23/h7-9,15H,4-6H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZYBMMNSXZFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can involve multiple steps, typically starting with the formation of the quinoline backbone. This is often achieved through a Povarov reaction, which involves the reaction of an aniline with an aldehyde and an alkene. Subsequent steps introduce the isopropylthio and methylthiophenyl groups. The process generally requires specific conditions such as temperature control, the presence of catalysts, and the use of protective groups to prevent unwanted reactions.

Industrial Production Methods: For large-scale production, industrial methods may utilize automated flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids can be employed to speed up the reactions, and purification steps like crystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound is reactive in several types of chemical reactions including:

  • Oxidation: Can be oxidized to form sulfoxides and sulfones.

  • Reduction: The ketone groups can be reduced to alcohols.

  • Substitution: Functional groups on the quinoline ring can undergo nucleophilic or electrophilic substitution.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions include derivatives with altered oxidation states or substitution patterns, which can influence the compound's properties and applications.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to 2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exhibit significant anticancer properties. For instance, derivatives of pyrimidine and quinoline structures are known for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Research indicates that modifications to the isopropylthio and methylthiophene groups can enhance the selectivity and potency of these compounds against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that similar heterocyclic compounds possess effective antibacterial and antifungal properties. The presence of sulfur in the structure is believed to contribute to its bioactivity by disrupting microbial cell membranes .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units enhances charge transport properties, making it suitable for high-performance electronic applications .

Polymer Composites

Research indicates that this compound can be used to create polymer composites with enhanced mechanical and thermal properties. By integrating it into polymer matrices, researchers aim to develop materials with improved durability and resistance to environmental degradation .

Pesticidal Applications

Compounds structurally related to this compound have been investigated for their pesticidal properties. Preliminary studies suggest that these compounds can act as effective fungicides or insecticides by disrupting metabolic processes in pests and pathogens .

Plant Growth Regulators

There is potential for this compound to be developed as a plant growth regulator. The modulation of specific biochemical pathways could promote growth or enhance resistance to stressors such as drought or disease .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant inhibition of tumor growth in vitro.
Antimicrobial Properties Effective against multiple bacterial strains.
Organic Electronics Improved charge transport in OLED applications.
Pesticidal Applications Demonstrated efficacy as a fungicide in field trials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends largely on its chemical structure and the environment in which it is used. In biological systems, it may target specific enzymes or receptors, initiating a cascade of molecular events that lead to a therapeutic effect. The isopropylthio and methylthiophenyl groups may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Thioether Group)

Compound Name Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Target Compound Isopropylthio C20H23N3O2S2 401.5 Balanced lipophilicity and stability
2-(Isopentylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-... Isopentylthio C22H27N3O2S2 ~450 (estimated) Increased lipophilicity; potential slower metabolism
5-(4-Chlorophenyl)-2-(isopropylthio)-... Isopropylthio C20H20ClN3O2S 401.9 Chlorophenyl enhances electronic effects; may alter target affinity
2-[(4-Nitrobenzyl)thio]-5-(4-isopropylphenyl)-... 4-Nitrobenzylthio C27H26N4O4S 502.6 High molecular weight; nitro group introduces polarity and redox activity

Key Observations :

  • Isopropylthio (target compound) offers moderate steric bulk compared to isopentylthio , which may reduce metabolic clearance while maintaining solubility .

Substituent Variations at Position 5 (Aromatic/ Heteroaromatic Groups)

Compound Name Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Target Compound 5-Methylthiophen-2-yl C20H23N3O2S2 401.5 Thiophene enhances π-π stacking; methyl group improves lipophilicity
8,8-Dimethyl-5-[4-(methylthio)phenyl]-... 4-(Methylthio)phenyl C20H21N3O3S 383.46 Phenyl group with methylthio increases electron density; may alter redox stability
2-(Isopropylthio)-8,8-dimethyl-5-(thiophen-2-yl)-... Thiophen-2-yl (unmethylated) C20H23N3O2S2 401.5 Absence of methyl reduces steric hindrance; potential for weaker binding
5-(4-Isopropylphenyl)-2-[(4-nitrobenzyl)thio]-... 4-Isopropylphenyl C27H26N4O4S 502.6 Bulky substituent; may hinder target access but improve selectivity

Key Observations :

  • 5-Methylthiophen-2-yl (target compound) optimizes aromatic interactions and lipophilicity compared to unmethylated thiophene .
  • 4-(Methylthio)phenyl () introduces sulfur-mediated hydrogen bonding but may increase susceptibility to oxidative metabolism .

Biological Activity

The compound 2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS Number: 627048-70-8) is a member of the pyrimidoquinoline class of compounds. This class has garnered attention due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound based on existing research findings.

Chemical Structure and Properties

The molecular formula for the compound is C15H18N2O2S2C_{15}H_{18}N_2O_2S_2. It contains a tetrahydropyrimidoquinoline core with isopropylthio and methylthiophen substituents that may influence its biological interactions.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. In studies evaluating various quinoline scaffolds, compounds similar to the target compound demonstrated effective inhibition against gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against strains like Klebsiella pneumoniae and Proteus vulgaris, showing promising antibacterial activity in comparison to standard antibiotics .

Antifungal Activity

The antifungal potential of related compounds has been explored extensively. A study highlighted that certain pyrimidoquinolines exhibited antifungal activity against various strains of Candida, with MIC values ranging from 4 to 8 μg/mL against C. dubliniensis and C. albicans . This suggests that our compound may share similar antifungal properties due to structural similarities.

Antiviral Activity

Quinoline derivatives have also been investigated for antiviral effects. In particular, a study found that quinolines were active against Newcastle Disease Virus (NDV) and Infectious Bursal Disease Virus (IBDV), with IC50 values indicating strong antiviral efficacy . The presence of specific functional groups in these compounds is believed to enhance their ability to inhibit viral replication.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. The mechanism often involves interference with DNA synthesis and cell division. The compound's structure suggests it may act similarly by modulating cellular pathways associated with cancer progression .

Case Studies

  • Antibacterial Screening : A series of synthesized quinoline derivatives were tested against multiple bacterial strains. Compounds demonstrated varying degrees of activity with some showing MIC values lower than those of established antibiotics .
  • Antifungal Evaluation : A study on related pyrimidoquinolines revealed significant antifungal activity against Candida species. The results indicated a correlation between structural modifications and enhanced biological activity .
  • Antiviral Testing : Research on quinoline compounds showed effectiveness against viruses like NDV and IBDV, emphasizing the importance of structural elements in determining antiviral efficacy .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multicomponent reactions starting with aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil. A carbocationic catalyst (e.g., trityl chloride) in chloroform under reflux conditions is commonly used, with yields optimized via solvent choice and reaction time adjustments . Advanced methods like microwave-assisted synthesis or ultrasound irradiation can enhance reaction efficiency and reduce time . Key steps include cyclization and functional group modifications, such as thioether formation via nucleophilic substitution .

Q. How is the compound characterized after synthesis?

Characterization relies on spectroscopic techniques:

  • NMR : To confirm the tetrahydropyrimidoquinoline core and substituent positions (e.g., isopropylthio and methylthiophenyl groups) .
  • IR : Identifies carbonyl (C=O) and thioether (C-S) functional groups .
  • Mass Spectrometry : Validates molecular weight (e.g., ~506.5 g/mol for analogous compounds) . Purity is assessed via HPLC (>95%), with recrystallization in ethanol/water mixtures as a standard purification step .

Advanced Research Questions

Q. How can synthesis yield and purity be systematically optimized?

  • Design of Experiments (DOE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity, temperature). For example, a Central Composite Design (CCD) can model interactions between reflux time and catalyst concentration .
  • Catalyst Screening : Test alternatives to trityl chloride, such as Lewis acids (e.g., FeCl₃) or organocatalysts, to improve cyclization efficiency .
  • Microwave Assistance : Reduces reaction time from hours to minutes while maintaining >90% yield in analogous pyrimidoquinolines .

Q. What experimental designs are appropriate for evaluating biological activity?

  • In vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) and dose-response curves .
  • Target Identification : Employ computational docking (e.g., AutoDock Vina) to predict binding sites, followed by surface plasmon resonance (SPR) for affinity validation .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing results to structure-activity relationship (SAR) data from analogs .

Q. How to resolve discrepancies in reported biological activity data?

  • Orthogonal Assays : Confirm activity using alternative methods (e.g., fluorescence polarization if initial radiometric assays conflict) .
  • Purity Verification : Re-characterize batches with LC-MS to rule out impurities (>98% purity required for reliable IC₅₀ values) .
  • Cell Line Validation : Test across multiple cell lines to assess selectivity (e.g., primary vs. immortalized cells) .

Q. What computational strategies predict molecular targets and mechanisms?

  • Quantum Chemical Calculations : Simulate reaction pathways and electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .
  • Molecular Dynamics (MD) : Model binding stability in putative targets (e.g., ATP-binding pockets) over 100-ns simulations .
  • Machine Learning : Train models on pyrimidoquinoline libraries to predict SAR trends (e.g., substituent effects on solubility) .

Q. How to conduct SAR studies for structural modifications?

  • Substituent Variation : Synthesize derivatives with altered thioether (e.g., ethylthio) or aryl groups (e.g., fluorophenyl) .
  • Bioisosteric Replacement : Replace the thiophenyl group with furan or pyridine rings to assess potency changes .
  • Pharmacophore Mapping : Identify critical moieties (e.g., hydrogen-bond acceptors from the dione group) using software like Schrödinger .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and ensure consistency in experimental conditions (e.g., buffer pH, temperature) .
  • Reaction Optimization : Apply response surface methodology (RSM) to balance yield and purity, with constraints on solvent toxicity and cost .

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